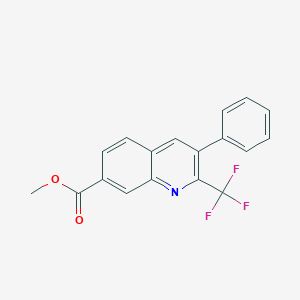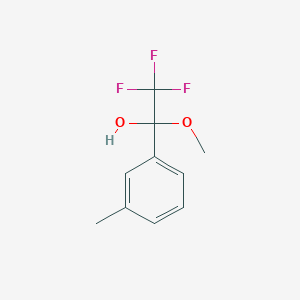
2-(Chlorodifluoromethylthio)benzodifluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chlorodifluoromethylthio)benzodifluoride is a chemical compound with the molecular formula C8H5ClF4S and a molecular weight of 244.64 g/mol. This compound is known for its unique structure, which includes a benzodifluoride core with a chlorodifluoromethylthio group attached. It is commonly used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorodifluoromethylthio)benzodifluoride typically involves the reaction of benzodifluoride with chlorodifluoromethylthiol. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the reaction. The reaction is usually carried out at a controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize the reaction conditions. The process may also include purification steps, such as distillation or recrystallization, to ensure the final product meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
2-(Chlorodifluoromethylthio)benzodifluoride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.
Reduction: Reduction reactions can convert the chlorodifluoromethylthio group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorodifluoromethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted benzodifluoride derivatives, depending on the nucleophile used.
科学研究应用
2-(Chlorodifluoromethylthio)benzodifluoride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs that target specific enzymes or receptors. The compound’s unique properties may lead to the discovery of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings that require specific chemical functionalities.
作用机制
The mechanism by which 2-(Chlorodifluoromethylthio)benzodifluoride exerts its effects depends on its interaction with molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The compound’s fluorine atoms can enhance its binding affinity and specificity for certain targets, making it a potent inhibitor in biochemical assays.
相似化合物的比较
Similar Compounds
2-(Chloromethylthio)benzodifluoride: Similar structure but lacks the fluorine atoms, which can significantly alter its chemical properties and reactivity.
2-(Difluoromethylthio)benzodifluoride:
2-(Trifluoromethylthio)benzodifluoride: Contains an additional fluorine atom, which can further enhance its chemical stability and reactivity.
Uniqueness
2-(Chlorodifluoromethylthio)benzodifluoride is unique due to the presence of both chlorine and fluorine atoms in its structure. This combination of halogens imparts distinctive chemical properties, such as increased reactivity and stability, making it a valuable compound in various research and industrial applications.
属性
IUPAC Name |
1-[chloro(difluoro)methyl]sulfanyl-2-(difluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4S/c9-8(12,13)14-6-4-2-1-3-5(6)7(10)11/h1-4,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJWMOWUAKXUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)F)SC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Fluoro-2-[2'-methyl-4'-(trifluoromethylthio)phenoxy]benzonitrile](/img/structure/B6312320.png)






![4-Amino-alpha-[3-chloro-4-(trifluormethoxy)benzyl]benzeneacetonitrile](/img/structure/B6312366.png)



